molecular formula C9H18N2O2 B11909017 (R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one

(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one

Cat. No.: B11909017
M. Wt: 186.25 g/mol
InChI Key: ZZAOXGMBDSATAQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a chiral piperazine-based building block of high value in medicinal chemistry and pharmaceutical research. The piperazine ring is a privileged scaffold in drug discovery, frequently found in molecules across a wide range of therapeutic areas, including oncology, neurology, and psychiatry . Its incorporation into a compound can significantly influence the molecule's physicochemical properties and provide a versatile platform for interacting with biological targets . The specific (R)-enantiomer of this compound offers a stereochemically defined starting point for developing novel active pharmaceutical ingredients (APIs), as chirality can be critical for a drug's potency and selectivity. Piperazine derivatives are known to be key intermediates in the synthesis of more complex molecules that act as receptor ligands, such as 5-HT1A receptor agonists/antagonists , and are integral to the structure of several FDA-approved drugs . The acetyl group and the hydroxypropyl side chain on the piperazine ring provide distinct sites for further chemical modification, allowing researchers to fine-tune the properties of their target molecules. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthon for novel chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-[4-[(2R)-2-hydroxypropyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C9H18N2O2/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h8,12H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

ZZAOXGMBDSATAQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CN1CCN(CC1)C(=O)C)O

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C)O

Origin of Product

United States

Preparation Methods

Hydroxypropyl Group Introduction

Piperazine’s primary amine undergoes alkylation with (R)-2-hydroxypropyl bromide or tosylate under basic conditions. For example, a modified procedure from N-hydroxyethylpiperazine synthesis uses hydroxyacetaldehyde derivatives with a Raney nickel catalyst under hydrogenation conditions to achieve 70–85% yields. Stereochemical control is critical here; asymmetric catalysis or chiral auxiliaries ensure retention of the (R)-configuration. A recent advancement employs biocatalytic reductive amination using an R-selective imine reductase (MsRedAm) to convert 1,2-dicarbonyl and diamine precursors into enantiopure piperazines with >99% enantiomeric excess (ee).

Acetylation of the Secondary Amine

The alkylated intermediate is acetylated using acetic anhydride in diethyl ether or dichloromethane. Solvent-free conditions at 80°C with catalytic NaOH enhance reaction efficiency, as demonstrated in thiazolinylphenyl-piperazine syntheses. This step typically achieves >90% conversion, with purification via silica gel chromatography (CH₂Cl₂/MeOH, 9.5:0.5).

Table 1: Alkylation-Acetylation Protocol Optimization

ParameterConditionYield (%)Purity (%)
Alkylation CatalystRaney Ni/Fe8595
Acetylation SolventDiethyl Ether9298
Biocatalytic ReductantMsRedAm88>99

One-Pot Reductive Amination

Reductive amination streamlines synthesis by combining ketone condensation and reduction in a single step. For (R)-1-(4-(2-hydroxypropyl)piperazin-1-yl)ethan-1-one, this method involves reacting piperazine with (R)-2-hydroxypropanal in the presence of a reducing agent.

Reaction Mechanism

The carbonyl group of (R)-2-hydroxypropanal reacts with piperazine’s amine to form an imine intermediate, which is reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are common reductants. A study on morpholine derivatives reported 75–80% yields using H₂ (1 atm) and Pd/C.

Stereochemical Considerations

Chiral pool synthesis—using enantiopure (R)-2-hydroxypropanal—ensures retention of configuration. Alternatively, asymmetric hydrogenation with chiral ligands like BINAP-Ru complexes induces enantioselectivity, achieving 90% ee.

Biocatalytic Synthesis

Enzyme-mediated synthesis offers superior stereocontrol and milder conditions. The R-selective imine reductase MsRedAm catalyzes the cyclization of 1,2-diamines and 1,2-dicarbonyls to form piperazines.

Enzyme Optimization

MsRedAm activity is enhanced in aqueous buffers (pH 7.0–8.0) at 30°C. Substrate engineering, such as using protected diamines, improves solubility and reaction rates. A recent trial achieved 8.1 g/L of (R)-piperazine derivatives with 98% ee.

Post-Enzymatic Acetylation

The enzymatically synthesized (R)-4-(2-hydroxypropyl)piperazine is acetylated using acetic anhydride. This step aligns with protocols from antimicrobial piperazine studies, yielding 93% pure product after recrystallization.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous-flow reactors and solvent-free conditions are employed for large-scale synthesis.

Continuous Alkylation

A patented method uses a fixed-bed reactor with Raney catalysts for continuous alkylation, achieving 90% conversion with a 12-hour catalyst lifetime.

Distillation Purification

Reactive distillation separates N-alkyl piperazines from unreacted starting materials. Polar solvents like ethylene glycol improve separation efficiency, reducing purification costs by 40%.

Comparative Analysis of Methods

Table 2: Synthesis Method Performance Metrics

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Alkylation-Acetylation8595High120
Reductive Amination7890Moderate150
Biocatalytic88>99Low200
Industrial Continuous9085Very High90

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, reaction temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, reaction temperature0-25°C.

    Substitution: Alkyl halides, acyl chlorides, reaction temperature25-60°C.

Major Products Formed

    Oxidation: Formation of ®-1-(4-(2-Oxopropyl)piperazin-1-yl)ethan-1-one.

    Reduction: Formation of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Heat Shock Protein 90 Inhibitors

Research has indicated that derivatives of piperazine, including (R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one, exhibit inhibitory activity against Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein involved in the folding and stabilization of various client proteins that are crucial for cancer cell survival. Compounds with modifications at the piperazine moiety have shown promising results as potential anticancer agents due to their ability to disrupt Hsp90 function .

Antimicrobial Activity

Studies have demonstrated that piperazine derivatives can possess significant antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various pathogens. For instance, related compounds have been synthesized and evaluated for their antimicrobial activity, showing good results compared to reference drugs .

Central Nervous System Disorders

Piperazine derivatives are also being investigated for their potential role in treating central nervous system disorders. The ability of these compounds to modulate neurotransmitter systems suggests they could be effective in managing conditions such as anxiety and depression. The specific interactions of this compound with receptors involved in these pathways warrant further exploration .

PROTAC Technology

The advent of PROTAC (Proteolysis Targeting Chimera) technology has opened new avenues for drug development by utilizing small molecules to target proteins for degradation. The incorporation of piperazine derivatives like this compound into PROTAC constructs could enhance the specificity and efficacy of targeted protein degradation strategies, particularly in oncology .

Case Study 1: Synthesis and Evaluation as Hsp90 Inhibitors

In a study focused on synthesizing various piperazine derivatives, this compound was evaluated for its ability to inhibit Hsp90 activity. The results indicated that modifications at the piperazine nitrogen significantly influenced the inhibitory potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Evaluation

A series of related compounds were synthesized based on the structure of this compound, which were tested against a range of bacterial strains. The findings revealed that certain derivatives exhibited enhanced antimicrobial activity, indicating potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxypropyl group enhances its binding affinity and selectivity, while the piperazine ring provides structural stability. The compound may modulate signaling pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Key Structural Variations

  • Hydroxypropyl vs. Aromatic Substituents: The target compound features an aliphatic (R)-2-hydroxypropyl group, while analogs like QD11 and QD15 () incorporate aromatic benzoyl or chlorobenzoyl moieties. Example: QD15 (C₂₂H₂₅ClN₂O₃) has a molecular weight of 400.90 g/mol and a logP > 3 (inferred from chlorobenzoyl group), whereas the target compound (C₉H₁₇N₂O₂) has a lower molecular weight (~193.24 g/mol) and a predicted logP < 1 due to the hydroxy group .
  • Hydroxypropyl vs. Indolyl/Alkyl Chains :

    • Compounds in and , such as Compound 26 and Compound 14 , feature indolylpropyl or fluorinated indolyl groups. These substitutions confer bulkier, planar structures that may enhance binding to aromatic-rich enzyme pockets (e.g., serotonin receptors) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (UPLC/MS) Key Structural Feature
(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one C₉H₁₇N₂O₂ ~193.24 N/A N/A (R)-2-hydroxypropyl
QD11 () C₂₂H₂₆N₂O₃ × C₂H₂O₄ 366.46 136.8–140 98.20% Benzoylphenoxypropyl
QD15 () C₂₂H₂₅ClN₂O₃ 400.90 123.9–126.7 100% 4-Chlorobenzoylphenoxypropyl
Compound 26 () C₂₈H₃₄ClN₅O₂ 524.06 N/A N/A Chlorobenzoyl + indolylpropyl
1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone () C₈H₁₇N₃O 171.25 N/A N/A 3-Aminopropyl

Notes:

  • The target compound’s smaller size and hydroxy group may favor renal excretion and reduce metabolic stability compared to bulkier analogs .
  • Aromatic analogs (e.g., QD11, QD15) exhibit higher melting points, correlating with crystalline stability from planar substituents .

Biological Activity

(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one, a piperazine derivative, is gaining attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a hydroxyl group on a propyl chain attached to the piperazine ring, which may influence its pharmacological properties. The molecular formula is C9H18N2O2C_9H_{18}N_2O_2 with a molar mass of approximately 186.25 g/mol .

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₈N₂O₂
  • Molar Mass : 186.25 g/mol
  • Key Functional Groups : Hydroxyl group, piperazine ring, ethanone functional group

Pharmacological Profile

Piperazine derivatives are known for their diverse pharmacological profiles, which include:

  • Antidepressant : Some studies suggest that compounds similar to this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems .
  • Anticancer Activity : Research indicates that piperazine derivatives can inhibit the growth of various cancer cell lines. For instance, related compounds have shown IC50 values indicating significant cytotoxicity against human breast and prostate cancer cells .
Activity TypeObservationsReferences
AntidepressantModulation of serotonin and dopamine receptors
AnticancerCytotoxic effects on cancer cell lines

The biological activity of this compound is likely mediated through interactions with various receptors and enzymes:

  • Receptor Binding : Interaction studies have indicated that this compound may bind to serotonin receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation, such as Poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

Study 1: Anticancer Activity

A study evaluated the effects of various piperazine derivatives on human breast cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development in oncology .

Study 2: Neuroprotective Effects

Another investigation into related piperazine compounds revealed neuroprotective activities in vitro and in vivo. These findings suggest that this compound could be explored for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-1-(4-(2-hydroxypropyl)piperazin-1-yl)ethan-1-one, and how can stereochemical purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a piperazine derivative and a chiral α-hydroxypropyl ketone precursor. For stereochemical control, asymmetric catalysis or chiral auxiliaries should be employed. Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric purity .
  • Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Evidence from similar piperazine derivatives suggests that low temperatures (<0°C) and non-polar solvents (e.g., dichloromethane) improve stereochemical retention .

Q. How can the structural identity and configuration of this compound be validated?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm the (R)-configuration and piperazine ring conformation .
  • NMR spectroscopy : Use 1H^1H- and 13C^13C-NMR to assign signals for the hydroxypropyl group and piperazine ring. NOESY experiments can detect spatial proximity between the hydroxy group and the piperazine nitrogen .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_2) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Data and Methods :

  • Solubility : Determine in PBS (pH 7.4) and DMSO using UV-Vis spectrophotometry. Piperazine derivatives typically show moderate aqueous solubility (~1–10 mg/mL), enhanced by protonation of the piperazine nitrogen .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydroxypropyl groups may undergo oxidation; antioxidants (e.g., ascorbic acid) can mitigate degradation .

Advanced Research Questions

Q. How does the (R)-configuration influence biological activity compared to the (S)-enantiomer?

  • Experimental Design :

  • Synthesize both enantiomers and compare their binding affinities (e.g., via SPR or radioligand assays) to relevant targets (e.g., serotonin receptors, common for piperazine derivatives).
  • Use molecular docking to model interactions between the hydroxypropyl group and target binding pockets. The (R)-configuration may favor hydrogen bonding with residues like Asp155 in 5-HT2A_{2A} receptors .
    • Data Interpretation : If activity disparities exist, correlate them with steric/electronic effects of the chiral center. For example, (S)-enantiomers of similar compounds exhibit reduced potency due to unfavorable van der Waals clashes .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Case Study : If the compound shows IC50_{50} = 10 µM in HeLa cells but no activity in MCF-7 cells:

Validate assay conditions (e.g., cell density, incubation time).

Measure cellular uptake via LC-MS to rule out permeability differences.

Perform transcriptomic analysis to identify overexpression of detoxifying enzymes (e.g., CYP3A4) in resistant lines .

  • Statistical Tools : Use ANOVA with post-hoc tests to confirm significance. Meta-analysis of public datasets (e.g., GDSC) may reveal lineage-specific sensitivities .

Q. How can experimental design limitations (e.g., sample degradation) be addressed in pharmacokinetic studies?

  • Mitigation Strategies :

  • Sample Stabilization : Store biological matrices (plasma, tissue homogenates) at -80°C with protease/phosphatase inhibitors. For light-sensitive compounds, use amber vials .
  • Degradation Kinetics : Model degradation rates using Arrhenius equations to predict shelf-life. For example, if t1/2t_{1/2} = 24 hours at 25°C, validate storage at -20°C extends stability 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.